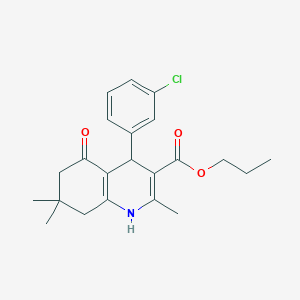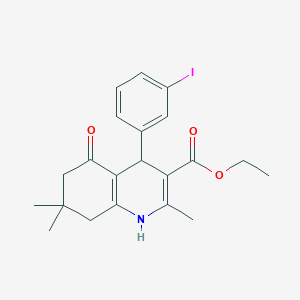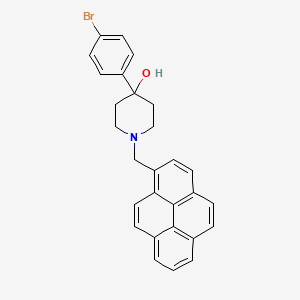![molecular formula C19H23N3O5 B4958832 N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline, commonly known as Moxifloxacin, is a synthetic antibacterial agent that belongs to the fluoroquinolone class of antibiotics. Moxifloxacin is used to treat a wide range of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
作用机制
Moxifloxacin works by inhibiting bacterial DNA synthesis. It does this by binding to the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. By inhibiting these enzymes, Moxifloxacin prevents bacterial DNA from replicating, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Moxifloxacin has been shown to have a number of biochemical and physiological effects. It has been shown to have a high degree of tissue penetration, which allows it to effectively treat infections in various parts of the body. Moxifloxacin has also been shown to have a low potential for drug interactions, which makes it a safe and effective treatment option for many patients.
实验室实验的优点和局限性
Moxifloxacin has a number of advantages and limitations for lab experiments. One advantage is that it is a broad-spectrum antibiotic, which means that it can be used to treat a wide range of bacterial infections. Another advantage is that it has a low potential for drug interactions, which makes it a safe and effective treatment option for many patients. However, one limitation is that it can be expensive to produce, which may limit its availability for use in lab experiments.
未来方向
There are a number of future directions for research on Moxifloxacin. One area of research is the development of new formulations of the drug that can be administered in different ways, such as through inhalation or injection. Another area of research is the development of new uses for Moxifloxacin, such as in the treatment of viral infections or as a cancer treatment. Additionally, there is a need for further research on the long-term effects of Moxifloxacin use, as well as its potential impact on bacterial resistance.
合成方法
The synthesis of Moxifloxacin involves the reaction of 2-amino-5-nitrophenol with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base to form 2-(2-methoxyphenoxy)ethyl-5-nitrophenol. This intermediate compound is then reacted with morpholine in the presence of a base to form Moxifloxacin.
科学研究应用
Moxifloxacin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis, as well as for its ability to penetrate the blood-brain barrier and treat central nervous system infections.
属性
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-18-4-2-3-5-19(18)27-11-8-20-16-14-15(6-7-17(16)22(23)24)21-9-12-26-13-10-21/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZFQRGELLVZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)




![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)
